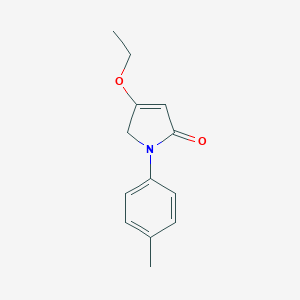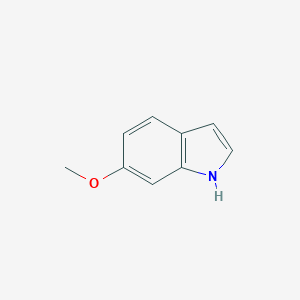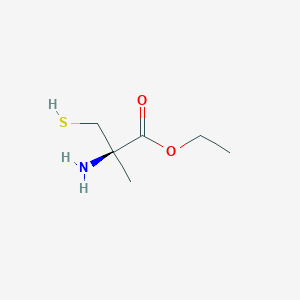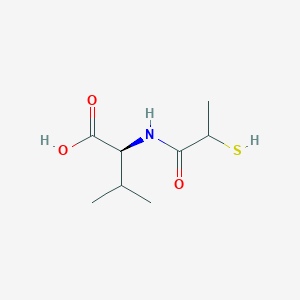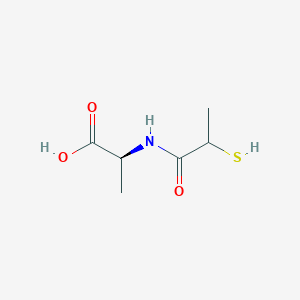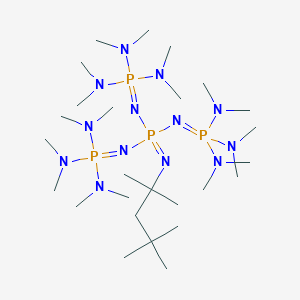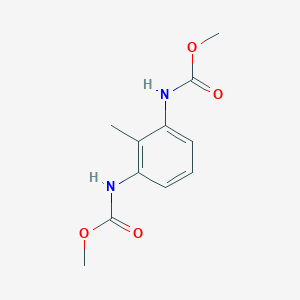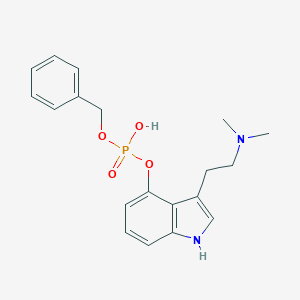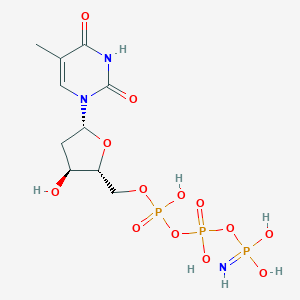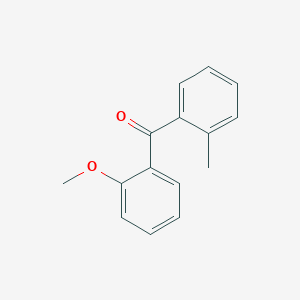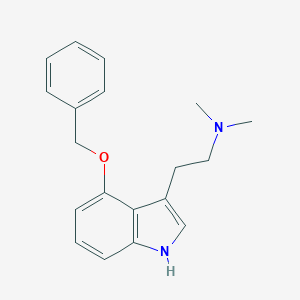![molecular formula C7H15NO2 B132434 [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 158340-66-0](/img/structure/B132434.png)
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, also known as AMPA, is a chemical compound that has been widely researched in the field of neuroscience. AMPA is a type of glutamate receptor agonist that is known to have significant effects on the central nervous system. In
Wirkmechanismus
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol acts as an agonist for the [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission. Activation of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptors leads to the influx of sodium and calcium ions into the postsynaptic neuron, which depolarizes the membrane potential and triggers an action potential. This process is essential for synaptic plasticity, learning, and memory.
Biochemische Und Physiologische Effekte
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been shown to have a variety of biochemical and physiological effects. In addition to enhancing synaptic transmission, [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been shown to increase the release of other neurotransmitters, such as dopamine and acetylcholine. [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in synaptic plasticity and neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in lab experiments is its ability to enhance synaptic transmission and improve cognitive function in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one limitation of using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is its potential to induce excitotoxicity, which is a process in which excessive activation of glutamate receptors leads to neuronal damage and cell death. Therefore, caution must be exercised when using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in lab experiments.
Zukünftige Richtungen
There are several future directions for research on [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol. One area of interest is the development of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptor modulators that can enhance synaptic transmission without inducing excitotoxicity. Another area of interest is the role of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptors in neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to explore the potential therapeutic applications of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in the treatment of cognitive disorders and other neurological conditions.
Conclusion:
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, or [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, is a chemical compound that has significant effects on the central nervous system. Its ability to modulate glutamate receptors has made it a valuable tool for studying the mechanisms underlying learning and memory. While there are limitations to its use in lab experiments, there are several future directions for research on [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol that could lead to new insights into neurological disorders and potential therapeutic applications.
Synthesemethoden
The synthesis method of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol involves the reaction of 4-bromo-2-hydroxymethylcyclopentenone with ammonia, followed by reduction with sodium borohydride. The resulting product is then treated with para-toluenesulfonic acid to yield [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol.
Wissenschaftliche Forschungsanwendungen
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been extensively studied in the field of neuroscience due to its ability to modulate glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a critical role in synaptic plasticity, learning, and memory. [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is known to enhance synaptic transmission and has been shown to improve cognitive function in animal models.
Eigenschaften
CAS-Nummer |
158340-66-0 |
|---|---|
Produktname |
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol |
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
[(1S,2S)-4-amino-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO2/c8-7-1-5(3-9)6(2-7)4-10/h5-7,9-10H,1-4,8H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
BNHBTMUEKKCKMA-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CC1N)CO)CO |
SMILES |
C1C(CC(C1CO)CO)N |
Kanonische SMILES |
C1C(CC(C1CO)CO)N |
Synonyme |
1,2-Cyclopentanedimethanol,4-amino-,[1S-(1alpha,2beta,4alpha)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



